molecular formula C13H9NO2S B7524020 N-(1-benzothiophen-5-yl)furan-2-carboxamide

N-(1-benzothiophen-5-yl)furan-2-carboxamide

Cat. No.: B7524020
M. Wt: 243.28 g/mol
InChI Key: YPUUQZYJVDOZFC-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a benzothiophene ring fused with a furan ring, connected through a carboxamide linkage. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Formation of Furan Ring: The furan ring is often synthesized via cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The benzothiophene and furan rings are coupled through a carboxamide linkage using reagents such as carbodiimides or acid chlorides under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzothiophen-5-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a benzofuran ring structure, known for their biological activities.

    Benzothiophene Derivatives: Compounds with a benzothiophene ring structure, also known for their pharmacological properties.

Uniqueness

N-(1-benzothiophen-5-yl)furan-2-carboxamide is unique due to its combined benzothiophene and furan ring structures, which may confer distinct biological and chemical properties compared to other similar compounds. This unique structure allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-13(11-2-1-6-16-11)14-10-3-4-12-9(8-10)5-7-17-12/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUUQZYJVDOZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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